molecular formula C35H59N9O13 B15143429 Splenopentin (diacetate)

Splenopentin (diacetate)

Cat. No.: B15143429
M. Wt: 813.9 g/mol
InChI Key: VJGQADLDXWXFKW-CJFLSRHMSA-N
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Description

Splenopentin (diacetate) is a synthetic immunomodulating pentapeptide that corresponds to the residues 32-36 of the splenic hormone splenin. It is known for its ability to reproduce the biological activities of splenin and thymopoietin, making it a significant compound in immunological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Splenopentin (diacetate) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of splenopentin (diacetate) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Splenopentin (diacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Splenopentin (diacetate) exerts its effects by interacting with various immune cells, including lymphocytes and macrophages. It promotes the production of cytokines, enhances immune cell proliferation, and supports immune cell migration. The molecular targets and pathways involved include the activation of specific receptors on immune cells, leading to downstream signaling events that modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

    Thymopentin: Another synthetic immunomodulating peptide that corresponds to the residues 32-36 of thymopoietin.

    Splenin: The natural splenic hormone from which splenopentin (diacetate) is derived.

Uniqueness

Splenopentin (diacetate) is unique due to its specific sequence of amino acids (Arg-Lys-Glu-Val-Tyr) and its ability to reproduce the biological activities of both splenin and thymopoietin. This dual functionality makes it a valuable tool in immunological research and therapeutic development .

Properties

Molecular Formula

C35H59N9O13

Molecular Weight

813.9 g/mol

IUPAC Name

acetic acid;(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H51N9O9.2C2H4O2/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35;2*1-2(3)4/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36);2*1H3,(H,3,4)/t20-,21-,22-,23-,25-;;/m0../s1

InChI Key

VJGQADLDXWXFKW-CJFLSRHMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O.CC(=O)O

Origin of Product

United States

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